molecular formula C7H2F5NO2 B6150434 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene CAS No. 1352458-13-9

1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene

Cat. No. B6150434
CAS RN: 1352458-13-9
M. Wt: 227.1
InChI Key:
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Description

1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene (DFNTB) is a unique molecule with a wide range of applications in scientific research. It is a fluorinated derivative of benzene with two nitro groups and three trifluoromethyl groups. DFNTB is a versatile compound with a wide range of properties that make it useful for a variety of research applications.

Scientific Research Applications

1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including fluorinated polymers and oligomers, polymeric Lewis acids, and polymeric antioxidants. It is also used as a catalyst for the synthesis of polymers and oligomers. This compound is also used as a building block for the synthesis of a variety of compounds, including polyimides, polyesters, polyamides, and polyurethanes. Additionally, this compound has been used in the synthesis of biologically active compounds such as drugs, agrochemicals, and fragrances.

Mechanism of Action

1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene acts as an electron-withdrawing group, which increases the electron density of the molecule. This increased electron density makes the molecule more reactive and more susceptible to nucleophilic attack. This increased reactivity makes this compound a useful reagent in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and parasites. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have protective effects against oxidative damage.

Advantages and Limitations for Lab Experiments

1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene is a useful reagent for lab experiments due to its wide range of applications and its low toxicity. It is relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound is a relatively expensive reagent and can be difficult to obtain in large quantities.

Future Directions

The potential applications of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene are vast and the future directions for the compound are numerous. One potential direction is the development of new and improved synthetic methods for the synthesis of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and agrochemicals. Additionally, further research into the structure-activity relationships of this compound could lead to the development of new and improved materials for use in a variety of applications. Finally, further research into the mechanism of action of this compound could lead to the development of new catalysts for use in organic synthesis.

Synthesis Methods

1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene can be synthesized from a variety of starting materials. The most common method is the reaction of 4-trifluoromethylbenzoic acid with difluoroammonium salt. This reaction produces a difluoronitrobenzene intermediate which is then converted to the desired product by treatment with nitric acid. Other methods of synthesis include the reaction of trifluoromethylbenzoyl chloride with difluoronitrobenzene, and the reaction of trifluoromethylbenzoyl chloride with nitrobenzene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene involves the nitration of 1,4-difluoro-2-nitrobenzene followed by the introduction of a trifluoromethyl group.", "Starting Materials": [ "1,4-difluoro-2-nitrobenzene", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "acetonitrile", "nitric acid", "sulfuric acid" ], "Reaction": [ "1. Nitration of 1,4-difluoro-2-nitrobenzene with a mixture of nitric acid and sulfuric acid to yield 1,4-difluoro-2-nitro-5-nitrobenzene.", "2. Reduction of 1,4-difluoro-2-nitro-5-nitrobenzene with copper(I) iodide and potassium carbonate in acetonitrile to yield 1,4-difluoro-2-nitro-5-aminobenzene.", "3. Trifluoromethylation of 1,4-difluoro-2-nitro-5-aminobenzene with trifluoromethyl iodide in the presence of copper(I) iodide to yield 1,4-difluoro-2-nitro-5-(trifluoromethyl)aniline.", "4. Oxidation of 1,4-difluoro-2-nitro-5-(trifluoromethyl)aniline with nitric acid to yield 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene." ] }

CAS RN

1352458-13-9

Molecular Formula

C7H2F5NO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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